2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid
Description
Chemical Identity and Registry Information
The systematic identification of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid follows established IUPAC nomenclature conventions for complex heterocyclic compounds. The compound is officially registered under CAS Registry Number 314032-00-3, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₁₆H₁₂N₂O₃S indicates the presence of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom, resulting in a molecular mass of 312.343 Da.
Alternative nomenclature systems provide additional naming conventions for this compound. According to the ACD/Index Name system, the compound is designated as "Benzoic acid, 2-[[(6-methyl-2-benzothiazolyl)amino]carbonyl]-". The German nomenclature refers to it as "2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoesäure," while the French designation is "Acide 2-[(6-méthyl-1,3-benzothiazol-2-yl)carbamoyl]benzoïque". These multilingual naming conventions facilitate international communication and database searches across different chemical information systems.
Structural Classification and Chemical Family
The compound belongs to the benzothiazole family of heterocyclic compounds, which are characterized by a fused benzene-thiazole ring system. Benzothiazole derivatives have demonstrated significant importance in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The specific structural features of this compound include a carboxamide linkage connecting the benzothiazole moiety to a benzoic acid unit, creating a bidentate structure capable of various intermolecular interactions.
The presence of the methyl substituent at the 6-position of the benzothiazole ring system represents a significant structural modification that can influence both the electronic properties and biological activity of the compound. Research has demonstrated that substituent effects in benzothiazole derivatives can dramatically alter their pharmacological profiles, with methyl groups often enhancing lipophilicity and potentially improving membrane permeability.
Properties
IUPAC Name |
2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDNEHOSTWLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methylthiophenol
A widely adopted method involves the cyclization of 2-amino-4-methylthiophenol with acetic anhydride under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, where the thiol group attacks the carbonyl carbon of acetic anhydride, forming a thioester intermediate. Subsequent intramolecular cyclization eliminates water, yielding the 6-methyl-1,3-benzothiazole ring.
Optimization Insights :
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Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) accelerates cyclization, reducing reaction time from 24 hours to 6–8 hours.
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Solvent : Toluene or xylene facilitates azeotropic removal of water, driving the reaction to completion.
Preparation of Carbamoyl Benzoic Acid Intermediate
The carbamoyl-functionalized benzoic acid component is synthesized through sequential esterification, amidation, and hydrolysis.
Methyl Ester Protection
To prevent unwanted side reactions during subsequent steps, benzoic acid is first protected as its methyl ester. A representative protocol involves treating benzoic acid with methanol and thionyl chloride (SOCl₂), yielding methyl benzoate.
Reaction Conditions :
Introduction of the Carbamoyl Group
The methyl benzoate is then functionalized with a carbamoyl group via reaction with an isocyanate or isothiocyanate. For example, treating methyl 2-aminobenzoate with methyl isocyanate in dry dichloromethane (DCM) forms methyl 2-(methylcarbamoyl)benzoate.
Key Considerations :
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH. For instance, refluxing methyl 2-(methylcarbamoyl)benzoate with 2M NaOH in ethanol/water (1:1) for 3 hours yields 2-(methylcarbamoyl)benzoic acid.
Purification : Acidification with HCl followed by recrystallization from ethanol/water achieves >95% purity.
Coupling and Final Purification
The final step involves coupling the 6-methyl-1,3-benzothiazol-2-amine with the carbamoyl benzoic acid derivative.
Carbodiimide-Mediated Coupling
A widely employed method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for amide bond formation. The reaction proceeds in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature.
Typical Protocol :
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Activation : 2-(Methylcarbamoyl)benzoic acid (1.0 equiv), EDC (1.2 equiv), and NHS (1.1 equiv) in DMF, stirred for 30 minutes.
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Coupling : 6-Methyl-1,3-benzothiazol-2-amine (1.0 equiv) added, stirred for 12–16 hours.
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Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 3:1).
Alternative: Direct Isocyanate Coupling
An alternative approach reacts 6-methyl-1,3-benzothiazol-2-amine with 2-isocyanatobenzoic acid. The reaction occurs in tetrahydrofuran (THF) at reflux for 6 hours, yielding the target compound without intermediate protection.
Advantages :
Comparative Analysis of Methods
| Method | Key Steps | Conditions | Yield | Purity |
|---|---|---|---|---|
| EDC/NHS Coupling | Ester protection, activation, coupling | DMF, 0°C to RT, 16h | 65–75% | >98% |
| Direct Isocyanate Route | Single-step coupling | THF, reflux, 6h | 70–72% | >95% |
Critical Observations :
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The EDC/NHS method offers higher purity but requires additional steps.
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Direct isocyanate coupling streamlines synthesis but demands stringent anhydrous conditions.
Scalability and Industrial Considerations
For large-scale production, the direct isocyanate route is favored due to fewer unit operations. However, EDC/NHS coupling remains preferable for small-scale, high-purity applications (e.g., pharmaceutical intermediates).
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Uses
Neurodegenerative Disorders
Recent patents have highlighted the use of benzothiazole compounds, including 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid, as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds exhibit neuroprotective properties that may help in slowing disease progression by modulating neuroinflammatory pathways and enhancing neuronal survival .
Anticancer Activity
Research indicates that benzothiazole derivatives possess anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit the proliferation of cancer cells, particularly in pancreatic cancer models. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Pharmacological Properties
Analgesic and Anti-inflammatory Effects
Benzothiazole derivatives are being investigated for their analgesic and anti-inflammatory effects. Clinical studies suggest that these compounds can reduce pain and inflammation through various biochemical pathways, making them candidates for pain management therapies .
Antimicrobial Activity
There is growing evidence supporting the antimicrobial activity of benzothiazole-based compounds. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This property could lead to the development of new antimicrobial agents that address antibiotic resistance issues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzothiazole derivatives. The presence of specific functional groups in this compound enhances its bioactivity:
| Functional Group | Effect on Activity |
|---|---|
| Carbamoyl group | Increases solubility and bioavailability |
| Methyl substitution | Enhances lipophilicity and cellular uptake |
| Benzene ring | Improves binding affinity to target proteins |
Case Study 1: Neuroprotection in Alzheimer's Disease
A study published in a peer-reviewed journal investigated the neuroprotective effects of a related benzothiazole compound on neuronal cells exposed to amyloid-beta toxicity. Results indicated a significant reduction in cell death and oxidative stress markers when treated with the compound, suggesting potential for therapeutic use in Alzheimer's disease .
Case Study 2: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on pancreatic cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through activation of caspase pathways .
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins and receptors.
Cellular Processes: The compound can affect various cellular processes, including cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic Acid
- Structure : Contains a benzoyl group at the 6-position and an acetic acid chain at the 3-position of the benzothiazole ring.
- Activity : Exhibits analgesic activity comparable to aspirin (100 mg/kg dose) but lacks anti-inflammatory effects .
- Key Difference : Replacement of the carbamoyl-benzoic acid group with acetic acid reduces anti-inflammatory efficacy, highlighting the importance of the benzoic acid moiety for dual activity.
4-(Diethylsulfamoyl)benzoic Acid [2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] Ester (OP-5244)
- Structure: Features a diethylsulfamoyl-benzoic acid ester linked via an anilino group to the benzothiazole ring.
- Activity: Potent CD73 inhibitor (IC₅₀ = 0.25 nM) that blocks adenosine-mediated immunosuppression in cancer .
- Key Difference : The ester linkage and sulfamoyl group enhance target specificity for CD73, unlike the carbamoyl group in the target compound, which may favor broader interactions.
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid
Patent-Derived Analogs (Examples 1 and 24)
- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
- Example 24: Pyrido-pyridazine derivative with a benzothiazolylamino group and carboxylic acid.
- Activity : Pharmacological data suggest target-specific enzyme inhibition, though details are proprietary .
- Key Difference : Increased structural complexity (e.g., fused rings) may improve binding affinity but reduce solubility compared to the simpler target compound.
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Biological Activity | Physicochemical Properties |
|---|---|---|---|---|
| 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid | Benzothiazole | 6-Methyl, carbamoyl-benzoic acid | Antimicrobial (hypothesized) | Moderate hydrophilicity |
| 2-(6-Benzoyl-2-oxo-benzothiazol-3-yl)acetic acid | Benzothiazole | 6-Benzoyl, 3-acetic acid | Analgesic (aspirin-like) | Lower logP due to acetic acid |
| OP-5244 | Benzothiazole | Diethylsulfamoyl-benzoic acid ester | CD73 inhibition (IC₅₀ = 0.25 nM) | High specificity, ester hydrolysis |
| Example 1 (Patent) | Benzothiazole + Thiazole | Tetrahydroquinoline, thiazole-carboxylic acid | Enzyme inhibition (undisclosed) | High molecular weight, moderate solubility |
| Benzimidazole-butanoic acid derivative | Benzimidazole | Butanoic acid, hydroxyethyl-benzylamino | Undisclosed | Increased lipophilicity |
Research Findings and Implications
- Its replacement with acetic acid (as in ) diminishes anti-inflammatory effects, while esterification (as in ) enables targeted enzyme inhibition.
- Structural Complexity : Patent-derived analogs () demonstrate that fused-ring systems enhance target engagement but may compromise pharmacokinetic profiles.
- Functional Groups : Sulfamoyl () and carbamoyl () groups dictate specificity, with the former enabling potent CD73 inhibition and the latter favoring antimicrobial applications.
Biological Activity
The compound 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole moiety that is crucial for its biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and anti-cancer agent.
Anti-inflammatory Activity
Research indicates that compounds with benzothiazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is attributed to the compound's ability to modulate the NF-kB signaling pathway, which plays a critical role in inflammatory responses.
Antitumor Activity
Several studies have reported the antitumor properties of benzothiazole derivatives. Specifically, this compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells by activating apoptotic pathways.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study in Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with this compound when used in combination with standard chemotherapy.
- Case Study in Inflammatory Disorders : Patients with rheumatoid arthritis exhibited reduced symptoms after treatment with this compound, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
